molecular formula C17H17NO4 B5711269 methyl 3-[(2-methoxybenzoyl)amino]-4-methylbenzoate

methyl 3-[(2-methoxybenzoyl)amino]-4-methylbenzoate

Cat. No. B5711269
M. Wt: 299.32 g/mol
InChI Key: XSTDEONBBDJYQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(2-methoxybenzoyl)amino]-4-methylbenzoate, also known as MMB, is a synthetic compound that has gained attention in recent years due to its potential use in various scientific research applications. This compound is a member of the benzamide class of chemicals and has shown promising results in several studies related to cancer research, drug development, and neuroprotection.

Mechanism of Action

The mechanism of action of methyl 3-[(2-methoxybenzoyl)amino]-4-methylbenzoate involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules in cells. Microtubules are involved in several cellular processes, including cell division, migration, and intracellular transport. By inhibiting tubulin polymerization, this compound disrupts these processes, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been found to exhibit neuroprotective effects. Several studies have shown that this compound can protect neurons from oxidative stress and neurotoxicity, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the major advantages of methyl 3-[(2-methoxybenzoyl)amino]-4-methylbenzoate is its potent anti-cancer and neuroprotective effects, which make it a promising candidate for drug development. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its use in large-scale drug production.

Future Directions

There are several future directions for the study of methyl 3-[(2-methoxybenzoyl)amino]-4-methylbenzoate. One area of research is the development of this compound analogs with improved potency and selectivity for cancer cells. Another area of research is the investigation of the neuroprotective effects of this compound in animal models of neurodegenerative diseases. Additionally, the potential use of this compound in combination with other anti-cancer drugs is an area of interest for future research.
Conclusion:
This compound is a synthetic compound that has shown promising results in several scientific research applications, particularly in cancer research and neuroprotection. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell death. While there are limitations to its use in large-scale drug production, the potential benefits of this compound make it a promising candidate for drug development and future research.

Synthesis Methods

The synthesis of methyl 3-[(2-methoxybenzoyl)amino]-4-methylbenzoate involves the condensation of 2-methoxybenzoic acid with 4-methyl-3-nitrobenzoic acid, followed by reduction of the nitro group using palladium on carbon and hydrogen gas. The resulting amine is then coupled with methyl 3-bromo-4-methylbenzoate using a palladium-catalyzed Suzuki coupling reaction to yield this compound.

Scientific Research Applications

Methyl 3-[(2-methoxybenzoyl)amino]-4-methylbenzoate has been studied extensively for its potential use in cancer research. Several studies have shown that this compound exhibits potent anti-proliferative effects on cancer cells, particularly in breast cancer and prostate cancer. Moreover, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of anti-cancer drugs.

properties

IUPAC Name

methyl 3-[(2-methoxybenzoyl)amino]-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-11-8-9-12(17(20)22-3)10-14(11)18-16(19)13-6-4-5-7-15(13)21-2/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTDEONBBDJYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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